molecular formula C38H36 B3052905 5,12-Bis(4-tert-butylphenyl)tetracene CAS No. 478799-46-1

5,12-Bis(4-tert-butylphenyl)tetracene

Cat. No. B3052905
CAS RN: 478799-46-1
M. Wt: 492.7 g/mol
InChI Key: ZVYVRXAIGFRABK-UHFFFAOYSA-N
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Description

5,12-Bis(4-tert-butylphenyl)tetracene, also known as TBT, is a polycyclic aromatic hydrocarbon that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields. TBT is a highly conjugated molecule that exhibits strong fluorescence and excellent charge transport properties.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Compounds like 5,12-Bis(4-tert-butylphenyl)tetracene have been used in the development of organic light-emitting diodes (OLEDs). Research has shown that these compounds emit strong blue light in diluted solutions, and in the solid state, they exhibit green luminance. The structure of these compounds leads to a significant enhancement in fluorescence compared to monomers, which can be attributed to the formation of a delocalized excited state in multibranch structures (Liu et al., 2013).

Electronic States and Structural Changes

Research on 5,12-diamino-substituted tetracenes, including variations like 5,12-Bis(4-tert-butylphenyl)tetracene, reveals that the electronic and molecular structures of these compounds are influenced by N-substituents. These structures undergo significant changes upon oxidation, which impacts their electronic states. The extent of these changes can be fine-tuned by varying the N-substituents (Uebe et al., 2018).

Crystal Structure and Molecular Arrangement

The study of 5,12-Diphenyl-6,11-bis(thien-2-yl)tetracene, a related compound, has provided insights into the crystal structure and molecular arrangement of these materials. The central tetracene rings of the molecules are twisted and assemble into arrays with parallel molecules, showcasing unique molecular interactions and structural formations (Hou et al., 2008).

properties

IUPAC Name

5,12-bis(4-tert-butylphenyl)tetracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H36/c1-37(2,3)29-19-15-25(16-20-29)35-31-13-9-10-14-32(31)36(26-17-21-30(22-18-26)38(4,5)6)34-24-28-12-8-7-11-27(28)23-33(34)35/h7-24H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYVRXAIGFRABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC5=CC=CC=C5C=C42)C6=CC=C(C=C6)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H36
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624923
Record name 5,12-Bis(4-tert-butylphenyl)tetracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

478799-46-1
Record name 5,12-Bis(4-tert-butylphenyl)tetracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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